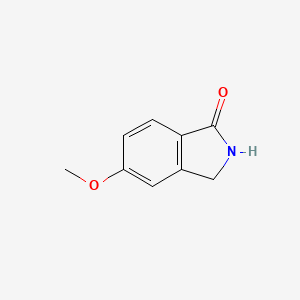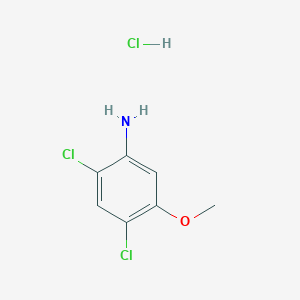
4,6-Dimethylpyrimidine-2-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4,6-dimethylpyrimidine-2-sulfonamide involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine (obtained from reacting pentane-2,4-diol with guanidine) to yield the desired product .
Molecular Structure Analysis
The compound’s IUPAC name is 4,6-dimethyl-2-pyrimidinesulfonamide . It has a molecular weight of 187.22 g/mol and the following InChI code: 1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) .
Chemical Reactions Analysis
Sulfonamides like 4,6-dimethylpyrimidine-2-sulfonamide inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase. This mechanism disrupts tetrahydrofolic acid (THF) synthesis, affecting bacterial growth .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nonlinear Optical Materials
4,6-Dimethylpyrimidine-2-sulfonamide: has been studied for its potential in creating new organic single crystals for nonlinear optical (NLO) applications . These materials are crucial for technologies like lasers, optical signal processing, and optical data storage due to their ability to alter the frequency of light.
Medicine
In the medical field, this compound is explored for its antibacterial properties . It’s part of the sulfonamide class of drugs, which are known for their broad-spectrum antibacterial activity. They are used to treat a variety of diseases, including infections, thyroiditis, and glaucoma .
Agriculture
The use of 4,6-Dimethylpyrimidine-2-sulfonamide in agriculture is not directly documented, but sulfonamides, in general, are used in veterinary medicine to treat livestock diseases. This compound could potentially be involved in the synthesis of such drugs .
Material Science
In material science, 4,6-Dimethylpyrimidine-2-sulfonamide can be a precursor for synthesizing compounds with specific physical properties. Its molecular structure allows for the creation of materials with desired thermal and electrical behaviors .
Industrial Applications
While specific industrial applications of 4,6-Dimethylpyrimidine-2-sulfonamide are not detailed, compounds like it are often used in chemical synthesis and manufacturing processes due to their reactivity and stability under various conditions .
Environmental Applications
Research indicates that certain bacteria can adapt to degrade sulfonamides, suggesting that 4,6-Dimethylpyrimidine-2-sulfonamide could be involved in bioremediation strategies to clean up environmental contamination by similar compounds .
Biochemistry
In biochemistry, 4,6-Dimethylpyrimidine-2-sulfonamide may be used as a building block for more complex biochemical compounds. Its sulfonamide group is a key feature in many biochemical processes .
Pharmacology
Pharmacologically, 4,6-Dimethylpyrimidine-2-sulfonamide could be involved in the development of new drugs. Its structural features make it a candidate for creating compounds with specific pharmacological activities .
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethylpyrimidine-2-sulfonamide are yet to be fully identified. Sulfonamides, a class of compounds to which 4,6-dimethylpyrimidine-2-sulfonamide belongs, are known to inhibit bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
4,6-Dimethylpyrimidine-2-sulfonamide interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function. This prevents the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
The action of 4,6-Dimethylpyrimidine-2-sulfonamide affects the biochemical pathway of folic acid synthesis. By inhibiting the enzymes involved in this pathway, the compound disrupts the production of essential metabolites, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of 4,6-Dimethylpyrimidine-2-sulfonamide’s action is the disruption of folic acid synthesis. On a cellular level, this results in the inhibition of bacterial growth and reproduction, as folic acid is essential for these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4,6-Dimethylpyrimidine-2-sulfonamide. For instance, certain conditions may affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethylpyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDPRXWPTQTRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623781 | |
| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35762-76-6 | |
| Record name | 4,6-Dimethyl-2-pyrimidinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35762-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)












